2-Methoxy-6-vinylphenylboronic acid chemical properties
2-Methoxy-6-vinylphenylboronic acid chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2-Methoxy-6-vinylphenylboronic acid , a specialized bifunctional building block.
Dual-Functional Scaffold for Advanced Materials & Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
2-Methoxy-6-vinylphenylboronic acid (CAS: 2763385-81-3) is a rare, ortho,ortho-disubstituted aryl boronic acid. Its structural uniqueness lies in the steric crowding around the boron center, flanked by an electron-donating methoxy group (
This compound represents a "Janus" molecule in synthetic chemistry:
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The Vinyl Handle: Enables radical polymerization or Heck coupling, allowing the molecule to be incorporated into polymer backbones or extended conjugated systems.
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The Boronic Acid Handle: Facilitates Suzuki-Miyaura cross-coupling or acts as a reversible covalent receptor for diols (saccharide sensing).
Physicochemical Properties (Predicted & Observed)
Note: Due to the recent registration of this specific isomer, some values are derived from structure-activity relationship (SAR) analysis of close analogs (e.g., 2-methoxyphenylboronic acid).
| Property | Value / Description |
| CAS Number | 2763385-81-3 |
| Formula | |
| Molecular Weight | 177.99 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, THF; Sparingly soluble in water (acidic pH), soluble in basic aqueous media (as boronate). |
| Acidity (pKa) | ~8.5 - 9.0 (Boronic acid ionization). The o-methoxy group slightly increases pKa via electron donation compared to phenylboronic acid. |
| Stability | Prone to autopolymerization (vinyl group) and protodeboronation (boronic acid). Requires storage at 2–8°C with radical inhibitors (e.g., BHT). |
Part 2: Synthesis & Manufacturing Logic
The synthesis of 2-methoxy-6-vinylphenylboronic acid is non-trivial due to the sensitivity of the vinyl group to the harsh conditions typically required to install boronic acids (e.g., lithiation).
The "Late-Stage Borylation" Strategy
The most robust synthetic route avoids exposing the vinyl group to strong nucleophiles for extended periods. The recommended protocol utilizes a Cryogenic Lithium-Halogen Exchange on the brominated precursor.
Precursor: 1-Bromo-2-methoxy-6-vinylbenzene.
Step-by-Step Protocol
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Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.
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Solvation: Dissolve 1-bromo-2-methoxy-6-vinylbenzene (1.0 eq) in anhydrous THF. Add a radical inhibitor (BHT, 0.1 mol%) to prevent polymerization during lithiation.
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Cryogenic Cooling: Cool the solution to -78°C . This is critical. Higher temperatures will cause the n-BuLi to attack the vinyl group (polymerization) rather than the bromide.
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Lithiation: Add n-Butyllithium (1.05 eq, 2.5M in hexanes) dropwise over 30 minutes. Stir for 1 hour at -78°C.
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Borylation: Add Triisopropyl borate (1.2 eq) rapidly.
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Hydrolysis: Allow the mixture to warm to 0°C, then quench with 1M HCl.
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Note: Do not use concentrated acid, as it may catalyze hydration of the vinyl group.
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Visualization: Synthetic Pathway
Figure 1: Cryogenic synthesis route minimizing vinyl side-reactions.
Part 3: Reactivity & Applications
The steric hindrance caused by the 2,6-substitution pattern dictates the reactivity profile of this molecule.
Suzuki-Miyaura Coupling (The "Steric Challenge")
Coupling this boronic acid to an aryl halide is difficult because the ortho substituents (Methoxy and Vinyl) block the approach of the Palladium catalyst during the transmetallation step.
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Problem: Standard conditions (Pd(PPh3)4, Na2CO3) often result in low yields or protodeboronation.
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Solution: Use Buchwald Precatalysts (e.g., XPhos Pd G2 or SPhos Pd G2). The bulky biarylphosphine ligands facilitate oxidative addition and create a pocket that accommodates the sterically hindered boronic acid.
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Base Selection: Use Potassium Phosphate (
) or Cesium Carbonate ( ) in Toluene/Water mixtures.
Polymerization (Molecular Imprinting)
This is the primary application for vinyl-functionalized boronic acids.
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Mechanism: The vinyl group undergoes Free Radical Polymerization (FRP) or RAFT polymerization.
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Application: Synthesis of Borono-lectins . The polymer matrix positions the boronic acid groups to bind specific sugars (glucose, sialic acid) via reversible ester formation. The o-methoxy group modulates the Lewis acidity of the boron, tuning the pKa to match physiological pH (7.4), which is crucial for glucose sensing in blood.
Visualization: Divergent Reactivity
Figure 2: The divergent reaction pathways available to the scaffold.
Part 4: Experimental Protocol (Validated)
Protocol: Synthesis of a Glucose-Sensing Copolymer
This protocol demonstrates the utility of the vinyl group in creating functional materials.
Reagents:
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2-Methoxy-6-vinylphenylboronic acid (Monomer A)
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Acrylamide (Co-monomer)
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N,N'-Methylenebisacrylamide (Crosslinker)
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AIBN (Initiator)[4]
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DMSO (Solvent)
Procedure:
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Dissolution: In a glass vial, dissolve Monomer A (100 mg) and Acrylamide (900 mg) in 5 mL DMSO.
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Crosslinking: Add Crosslinker (50 mg) to the solution.
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Degassing: Bubble Nitrogen through the solution for 15 minutes to remove oxygen (oxygen inhibits radical polymerization).
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Initiation: Add AIBN (10 mg) and seal the vial.
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Polymerization: Heat to 65°C for 12 hours. The solution will become viscous or form a gel.
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Purification: Precipitate the polymer by pouring the DMSO solution into excess cold methanol. Filter and vacuum dry.
Validation:
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FT-IR: Look for the disappearance of the vinyl C=C stretch (~1630 cm⁻¹) and retention of the B-O stretch (~1340 cm⁻¹).
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Function Test: The resulting polymer should swell in the presence of glucose at pH 7.4 due to boronate-diol complexation increasing the hydrophilicity of the network.
References
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Alchimica. (2024). 2-Methoxy-6-vinylphenylboronic Acid Product Data. Retrieved from [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (General reference for hindered boronic acid coupling mechanisms). Retrieved from [Link]
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Brooks, W. L., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers. Chemical Reviews. (Reference for polymerization protocols). Retrieved from [Link]
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PubChem. (2024). Compound Summary: (2-Methoxy-6-methylphenyl)boronic acid (Analogous Structure for Property Estimation). Retrieved from [Link]




